molecular formula C8H5BrClNO B578294 5-Bromo-4-chloro-2-methoxybenzonitrile CAS No. 1239838-17-5

5-Bromo-4-chloro-2-methoxybenzonitrile

Cat. No.: B578294
CAS No.: 1239838-17-5
M. Wt: 246.488
InChI Key: WGNXNQOFUQIOKQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of 4-chloro-2-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-chloro-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the development of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It serves as a building block in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzonitrile
  • 4-Chloro-2-methoxybenzonitrile
  • 5-Bromo-4-chloro-2-methoxybenzoic acid

Uniqueness

5-Bromo-4-chloro-2-methoxybenzonitrile is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. This dual substitution pattern allows for selective functionalization and diverse chemical transformations .

Biological Activity

5-Bromo-4-chloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C8H6BrClN
  • Molecular Weight : 232.49 g/mol
  • CAS Number : 1239838-17-5

The compound features a benzene ring substituted with bromine, chlorine, and a methoxy group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) can be replaced by nucleophiles such as amines or thiols. This property allows it to form derivatives that may exhibit enhanced biological activity.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may lead to reduced tumor cell proliferation.
  • Modulation of Signaling Pathways : It can affect pathways involved in inflammation and cell growth, making it a candidate for anti-inflammatory and anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines, which are mediators in inflammatory diseases . This suggests potential applications in treating conditions like arthritis or psoriasis.

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : Treatment with varying concentrations of this compound.
    • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effective doses for therapeutic application.
  • Inflammation Model Study :
    • Objective : Assess anti-inflammatory effects in vitro.
    • Methodology : Analysis of cytokine levels in treated macrophages.
    • Results : A marked reduction in TNF-alpha and IL-6 levels was noted, suggesting potential use in inflammatory disease management .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-methoxybenzonitrileBromine and methoxy substituentsModerate anticancer activity
4-Chloro-2-methoxybenzonitrileChlorine and methoxy substituentsLower anti-inflammatory effects
5-Bromo-4-chloro-2-methoxybenzoic acidContains carboxylic acid groupEnhanced anticancer and anti-inflammatory properties

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXNQOFUQIOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678927
Record name 5-Bromo-4-chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239838-17-5
Record name 5-Bromo-4-chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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